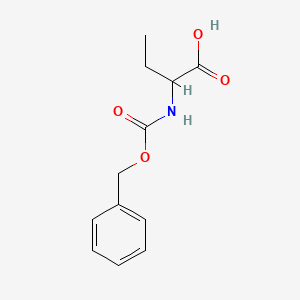

2-(苄氧羰基氨基)丁酸

描述

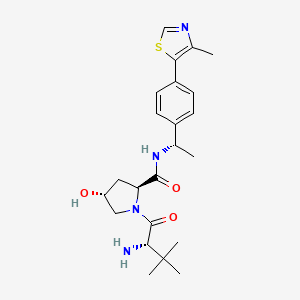

2-(Benzyloxycarbonylamino)butyric acid is a chemical compound that serves as a building block in the synthesis of various amino acid derivatives and peptidomimetics. It is characterized by the presence of a benzyloxycarbonyl group, which is a common protecting group in peptide synthesis, attached to an amino group that is further linked to a butyric acid moiety.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that provide a high degree of stereocontrol and functional group compatibility. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, utilizes an iodolactamization as a key step, highlighting the importance of cyclization reactions in constructing complex amino acid derivatives . Similarly, the synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester demonstrates the versatility of functionalization strategies in creating conformationally restricted dipeptido-mimetics .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(benzyloxycarbonylamino)butyric acid often features a combination of cyclic and acyclic elements, with various substituents providing stereochemical complexity. For example, the synthesis of 4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles showcases the introduction of halogen atoms as functional groups that can be further transformed into other chemical entities, thus enabling the synthesis of β-hydroxy-α-amino acids .

Chemical Reactions Analysis

Compounds containing the benzyloxycarbonylamino moiety can participate in a variety of chemical reactions. Michael additions and Diels–Alder reactions are commonly employed to extend the carbon skeleton and introduce additional functional groups, as demonstrated in the synthesis of cyclopropyl-containing amino acids . Additionally, aminocarbonylation reactions, as reported in the synthesis of benzoxazoles, illustrate the utility of carbonylative coupling strategies in constructing heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(benzyloxycarbonylamino)butyric acid derivatives are influenced by the presence of the benzyloxycarbonyl protecting group and the overall molecular structure. These compounds typically exhibit solid-state characteristics and vary in solubility depending on the nature of the substituents and the degree of functionalization. For example, the solubility of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids in organic solvents like DMSO and their insolubility in water reflect the impact of the tert-butylamino group on the compound's physical properties .

科学研究应用

肽合成

2-(苄氧羰基氨基)丁酸在肽合成中起作用。一项研究详细介绍了l-谷氨酸及其衍生物的γ-四唑类似物的合成,其中2-(苄氧羰基氨基)丁酸转化为四唑核并参与肽衍生物的合成(Van et al.,1977)。

有机合成

该化合物在有机合成过程中也很重要。它已被用于合成2-芳基-1-四氢萘酮,这是酚类抗白血病苯并[c]菲啶生物碱合成的关键中间体。该过程涉及2,4-二芳基丁酸的分子内环化(Ishii et al.,1987)。

氨基酸修饰中的保护试剂

它还用作胺和氨基酸修饰中的保护试剂。一项研究证明了它在胺和氨基酸的叔丁氧羰基化和苄氧羰基化过程中的用途(Kim et al.,1985)。

生物活性化合物合成

2-(苄氧羰基氨基)丁酸用于合成各种生物活性化合物。例如,它在合成与抗生素吡啶霉素相关的模型化合物中发挥了作用,说明了它在药物化学中的相关性(Kinoshita & Awamura,1978)。

β-内酰胺的合成

该化合物还参与β-内酰胺的合成,β-内酰胺是各种药物的关键中间体。一项研究概述了它在用L-天冬氨酸制备顺式取代的β-内酰胺中的作用(Takahashi et al.,1986)。

含环丙基氨基酸的形成

它已被用于制备含环丙基氨基酸的多功能构件。这些在开发具有潜在药物应用的新型氨基酸衍生物方面很重要(Limbach et al.,2009)。

安全和危害

The safety data sheet for a similar compound, (S)-2-(Benzyloxycarbonylamino)butyric acid, indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided .

属性

IUPAC Name |

2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQMTCSQWUYUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxycarbonylamino)butyric acid | |

CAS RN |

42918-86-5, 2900-20-1 | |

| Record name | NSC164666 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC164085 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Bis[phenyl(m-tolyl)-amino]anthracene](/img/structure/B3028339.png)

![9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B3028347.png)

![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B3028356.png)

![tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride](/img/structure/B3028357.png)